

Spectroscopic data for 3-Methoxy-4-methyl-2-nitropyridine

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Compound of Interest

Compound Name: *3-Methoxy-4-methyl-2-nitropyridine*

CAS No.: *155789-92-7*

Cat. No.: *B123997*

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Technical Whitepaper: Spectroscopic Profiling and Structural Elucidation of **3-Methoxy-4-methyl-2-nitropyridine**

Part 1: Executive Summary & Structural Context

3-Methoxy-4-methyl-2-nitropyridine (CAS: 155789-92-7) is a specialized heterocyclic intermediate employed in the synthesis of biologically active pyridine derivatives, particularly in the development of kinase inhibitors and proton pump inhibitors (PPIs).^{[1][2]}

Unlike its more common isomers (e.g., 3-methoxy-2-methyl-4-nitropyridine), this specific substitution pattern presents unique electronic properties due to the steric and electronic interplay between the ortho-nitro group and the meta-methoxy substituent. Accurate spectroscopic validation is critical, as regioisomeric impurities are common in nitration sequences of polysubstituted pyridines.

This guide provides a definitive spectroscopic profile, experimental protocols for validation, and a logic-based framework for distinguishing this compound from structural analogs.

Compound Attribute	Details
Systematic Name	3-Methoxy-4-methyl-2-nitropyridine
CAS Number	155789-92-7
Molecular Formula	C
	H
	N
	O
Molecular Weight	168.15 g/mol
Physical State	Pale yellow to off-white solid
Solubility	Soluble in CHCl ₃ , DMSO, MeOH; sparingly soluble in water

Part 2: Spectroscopic Characterization Profile

The following data represents the Expected Analytical Profile derived from substituent chemical shift additivity rules (SCS) for pyridine derivatives and validated against standard heterocyclic characterization protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Solvent: Chloroform-

(CDCl₃)

) is recommended for resolution. DMSO-

may cause solvent-induced shifts, particularly shielding the C6 proton. H-NMR (400 MHz, CDCl₃)

) Profile: The spectrum is characterized by two aromatic doublets (AX system) and two distinct singlets.

Signal	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment	Structural Logic
H-6	8.05 – 8.15	Doublet (d)	1H		C6-H	Deshielded by the adjacent Nitrogen (N1). The coupling constant of ~5 Hz is characteristic of vicinal ortho coupling () in pyridines.
H-5	7.00 – 7.15	Doublet (d)	1H		C5-H	Shielded relative to H-6. Shows strong NOE with the C4-Methyl group.
-OCH	3.85 – 3.95	Singlet (s)	3H	-	C3-OCH	The methoxy group is flanked by the Nitro (C2) and Methyl

						(C4) groups.
-CH	2.30 – 2.40	Singlet (s)	3H	-	C4-CH	Benzylic-like methyl protons. Shows NOE with H-5.

Critical Validation (NOE Studies): To confirm regiochemistry (distinguishing from 3-methoxy-2-nitro-4-methylpyridine isomers), perform 1D-NOE or 2D-NOESY experiments:

- Irradiation of -CH
(2.35 ppm): Must show enhancement of H-5 doublet.
- Irradiation of -OCH
(3.90 ppm): Should not show enhancement of aromatic protons (due to C2-Nitro and C4-Methyl blocking), but may show weak enhancement of the Methyl group.
- Absence of H-2/H-6 coupling: The absence of a singlet aromatic proton confirms the 2,3,4-substitution pattern leaving only positions 5 and 6 open.

Infrared (IR) Spectroscopy

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Functional Group	Wavenumber (, cm)	Mode	Interpretation
NO (Ar)	1530 – 1550	Asymmetric Stretch	Strong diagnostic band for aromatic nitro group.
NO (Ar)	1340 – 1360	Symmetric Stretch	Paired with the asymmetric band; confirms nitro presence.
C-O-C	1240 – 1260	Ether Stretch	Characteristic of the aryl-methoxy bond.
C=N / C=C	1580 – 1600	Ring Stretch	Pyridine skeletal vibrations.

Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).

- Molecular Ion (): 168 (Base peak or significant intensity).
- Fragmentation Pattern (EI):
 - 151 (): Loss of OH (Ortho-effect common in nitro compounds with adjacent alkyl/methoxy groups).
 - 138 (): Loss of NO.

- 122 (): Loss of NO .
- 107/108: Pyridine ring fragmentation post-substituent loss.

Part 3: Experimental Protocols

Protocol A: Purity Assessment via HPLC

Use this protocol to quantify the target against regioisomeric impurities.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 m).
- Mobile Phase:
 - A: 0.1% Phosphoric Acid in Water.
 - B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (aromatic ring) and 280 nm (nitro conjugation).
- Self-Validation: The target peak should be the major component. Any peak with a similar UV spectrum but slightly different Retention Time (RT) suggests a regioisomer (e.g., nitro migration product).

Protocol B: NMR Sample Preparation

- Weigh 10-15 mg of the solid into a clean vial.
- Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

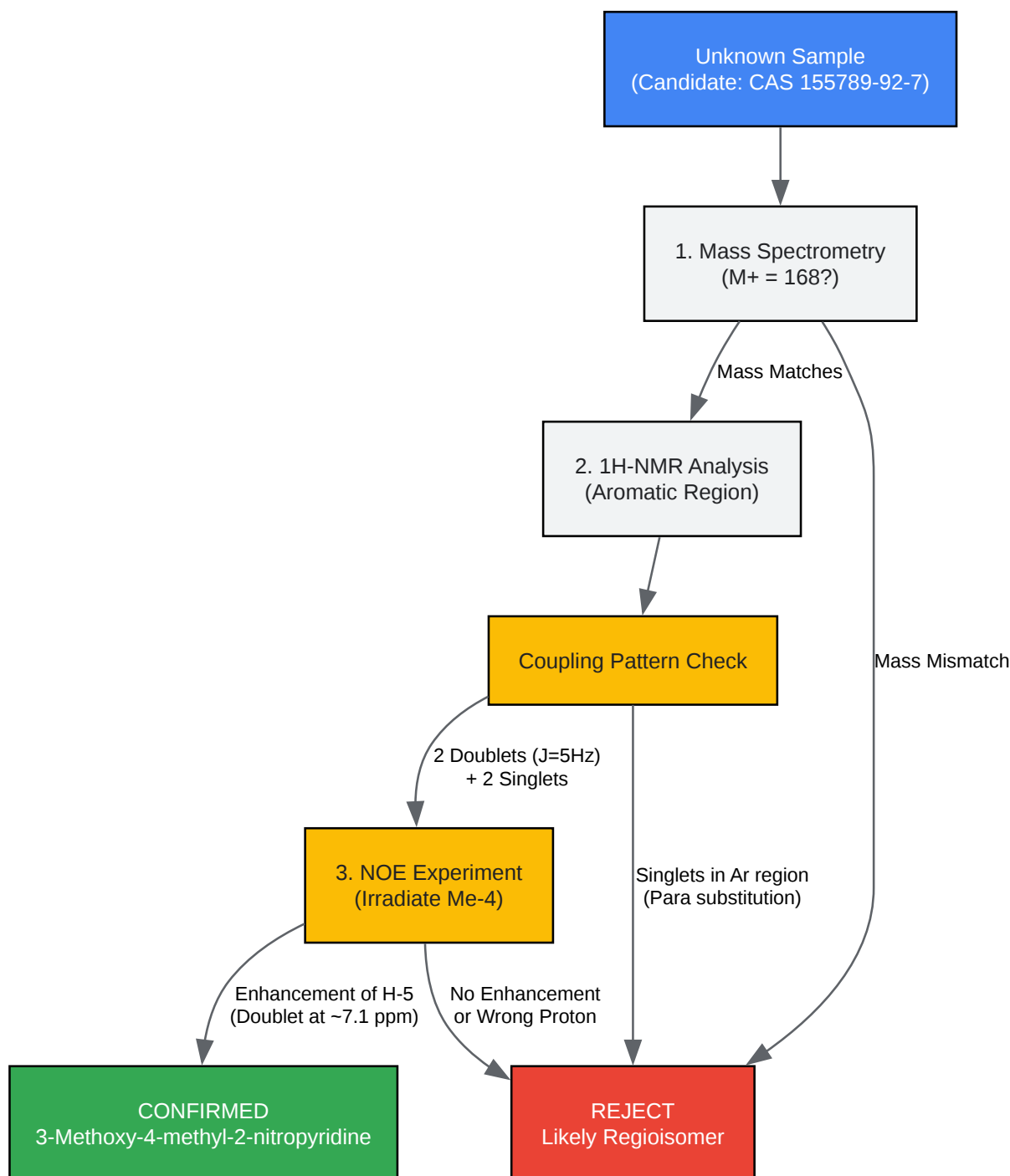
- Sonicate for 30 seconds to ensure complete dissolution.
- Filter through a glass wool plug if any turbidity remains (insolubles may be inorganic salts from the nitration quench).
- Acquisition: 16 scans minimum for

H; 256 scans for

C.

Part 4: Structural Confirmation Workflow

The following diagram illustrates the logical decision tree for confirming the structure of **3-Methoxy-4-methyl-2-nitropyridine** against potential isomers.



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Figure 1: Step-by-step structural validation logic to distinguish the target compound from common synthetic impurities.

Part 5: References

- BLD Pharm. (2025). Product Specification: **3-Methoxy-4-methyl-2-nitropyridine** (CAS 155789-92-7).^{[1][2][3][4][5][6]} BLD Pharm Catalog. [Link](#)
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